molecular formula C7H5N3O4S B102738 Benzoic acid, 4-(azidosulfonyl)- CAS No. 17202-49-2

Benzoic acid, 4-(azidosulfonyl)-

Cat. No. B102738
CAS RN: 17202-49-2
M. Wt: 227.2 g/mol
InChI Key: OWULJVXJAZBQLL-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 4-(azidosulfonyl)-" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring to which a carboxylic acid group and an azidosulfonyl group are attached. The azidosulfonyl group is a functional group containing nitrogen and sulfur, which can be used for various chemical transformations.

Synthesis Analysis

The synthesis of azidosulfonyl benzoic acid derivatives can be achieved through several methods. One approach involves the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides, as described in the synthesis of N-sulfonyl anthranilic acids, which are structurally related to azidosulfonyl benzoic acids . Another method includes the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, using a bidentate directing group to achieve regioselectivity . Additionally, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to introduce azido groups into various molecular scaffolds, which could potentially be applied to the synthesis of azidosulfonyl benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of azidosulfonyl benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the structures of related azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods such as density functional theory (DFT) . The presence of the azidosulfonyl group is likely to influence the electronic properties of the benzene ring due to its electron-withdrawing nature.

Chemical Reactions Analysis

Azidosulfonyl groups are versatile in chemical reactions, particularly in the context of azide-alkyne cycloaddition (click chemistry) and reduction to amines. The azido group can act as a precursor to diazo compounds and participate in various acylation reactions . The electrochemical behavior of azo-benzoic acids, which are structurally similar to azidosulfonyl benzoic acids, has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of azidosulfonyl benzoic acid derivatives are influenced by the presence of both the carboxylic acid and azidosulfonyl groups. The carboxylic acid group can engage in hydrogen bonding and acid-base dissociation, while the azidosulfonyl group can affect the acidity and reactivity of the molecule. The solubility, acidity, and reactivity of these compounds can vary depending on the nature of the substituents and the solvent system used . The electrooxidation of related sulfamyl benzoic acids has been explored, demonstrating the selective conversion of functional groups under mild conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 4-(substituted phenylsulfonamido)benzoic acids has been facilitated by using fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, showcasing high yields and demonstrating the compound's utility in creating sulfonamide derivatives with potential antimicrobial activities (S. Dineshkumar & G. Thirunarayanan, 2019).
  • Research on meta-C–H functionalization of benzoic acid derivatives via nitrile-based sulfonamide template has opened new avenues for selective organic synthesis, highlighting the role of benzoic acid derivatives in facilitating complex chemical transformations (Shangda Li et al., 2016).

Medicinal Chemistry Applications

  • A novel method involving iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides has been developed for generating N-sulfonyl anthranilic acids, compounds known for their biologically active scaffolds. This process has been evaluated for in vitro anti-inflammatory activity, indicating the therapeutic potential of such derivatives (Sangil Han et al., 2017).

Environmental and Food Applications

  • Benzoic acid and its derivatives, including sulfonamides and sulfonates, have been identified in various foods as natural components or additives. Their widespread use raises questions about human exposure and health impacts, leading to research on their occurrence, metabolism, and toxicity (A. D. del Olmo et al., 2017).

Advanced Synthesis Techniques

  • Innovative synthesis techniques for sulfonamide and sulfonate carboxylic acid derivatives have been reported, utilizing eco-friendly conditions. This includes the use of water and sodium carbonate as HCl scavengers, demonstrating high yields and purities, which may have significant implications for pharmaceutical and biological applications (Z. Almarhoon et al., 2019).

Safety And Hazards

The compound may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-azidosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULJVXJAZBQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066175
Record name Benzoic acid, 4-(azidosulfonyl)-
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Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(azidosulfonyl)-

CAS RN

17202-49-2
Record name 4-(Azidosulfonyl)benzoic acid
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name 4-Carboxybenzenesulfonazide
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